An In-Depth Technical Guide to 2,4,6,8-Tetrachloroquinazoline
An In-Depth Technical Guide to 2,4,6,8-Tetrachloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4,6,8-tetrachloroquinazoline, a halogenated heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical and physical properties, a detailed experimental protocol for its synthesis, and discusses its potential applications in drug discovery and development, including its role as a synthetic intermediate for biologically active molecules.
Core Properties and Data
2,4,6,8-Tetrachloroquinazoline, identified by the CAS number 54185-42-1 , is a polychlorinated derivative of quinazoline.[1] Its structure features chlorine atoms at positions 2, 4, 6, and 8 of the quinazoline ring system. This substitution pattern imparts specific reactivity and properties to the molecule, making it a versatile building block in the synthesis of more complex chemical entities.
Physical and Chemical Properties
While extensive experimental data for 2,4,6,8-tetrachloroquinazoline is not widely available in public literature, the following table summarizes its key known and calculated properties.
| Property | Value | Source |
| CAS Number | 54185-42-1 | [1][2] |
| Molecular Formula | C₈H₂Cl₄N₂ | [3] |
| Molecular Weight | 267.93 g/mol | [3] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported |
Synthesis and Experimental Protocols
The synthesis of 2,4,6,8-tetrachloroquinazoline can be achieved from 6,8-dichloro-2,4(1H,3H)-quinazolinedione. The following protocol is based on established methodologies for the chlorination of quinazolinedione systems.
Synthesis of 2,4,6,8-Tetrachloroquinazoline from 6,8-dichloro-2,4(1H,3H)-quinazolinedione
This synthetic route involves the chlorination of 6,8-dichloro-2,4(1H,3H)-quinazolinedione using a chlorinating agent, typically phosphorus oxychloride, often in the presence of a base.
Experimental Protocol:
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 6,8-dichloro-2,4(1H,3H)-quinazolinedione (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃) is prepared.
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Addition of Base: A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), (1.5-2.0 equivalents) is cautiously added to the reaction mixture. The addition is typically performed at room temperature with stirring.
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Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Upon completion of the reaction, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
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Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a cold, saturated solution of sodium bicarbonate to neutralize any remaining acidic impurities.
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Purification: The crude product can be further purified by recrystallization from a suitable organic solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel to afford pure 2,4,6,8-tetrachloroquinazoline.
Caption: Synthetic workflow for 2,4,6,8-Tetrachloroquinazoline.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for 2,4,6,8-tetrachloroquinazoline is not extensively documented, the quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry.[4] Quinazoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5]
The polychlorinated nature of 2,4,6,8-tetrachloroquinazoline makes it a highly reactive intermediate for the synthesis of a diverse library of substituted quinazolines. The chlorine atoms at positions 2 and 4 are particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and pharmacophores. This strategic functionalization is a key step in the development of novel therapeutic agents.
Potential as a Precursor for Kinase Inhibitors
A significant area of interest for quinazoline derivatives is in the development of kinase inhibitors.[6] Many small-molecule kinase inhibitors used in cancer therapy feature a quinazoline core, which often serves as a scaffold to orient functional groups that interact with the ATP-binding site of kinases. The synthesis of such inhibitors frequently involves the displacement of chlorine atoms on a chloroquinazoline intermediate with various amine nucleophiles.
While no specific kinase inhibition has been reported for 2,4,6,8-tetrachloroquinazoline itself, its potential as a precursor for the synthesis of novel kinase inhibitors is significant. The differential reactivity of the chlorine atoms could allow for sequential and regioselective substitutions, leading to the generation of complex molecules with potential therapeutic value.
References
- 1. 2,4,6,8-TETRACHLOROQUINAZOLINE CAS#: 54185-42-1 [m.chemicalbook.com]
- 2. 2,4,6,8-Tetrachloroquinazoline, 97% [labchem.co.za]
- 3. 2,4,6,8-TETRACHLOROQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
